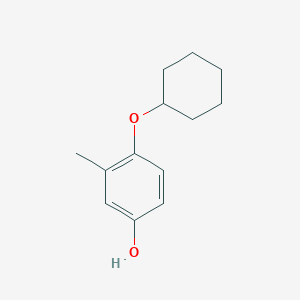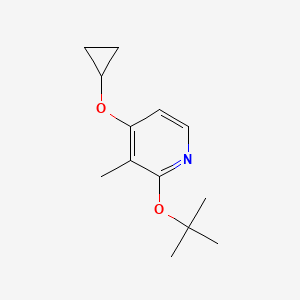
2-Tert-butoxy-4-cyclopropoxy-3-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butoxy-4-cyclopropoxy-3-methylpyridine is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.30 g/mol . This compound is characterized by the presence of tert-butoxy and cyclopropoxy groups attached to a methylpyridine ring, making it a unique and interesting molecule for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-4-cyclopropoxy-3-methylpyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyridine with tert-butyl alcohol and cyclopropyl alcohol in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and the use of a dehydrating agent to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Tert-butoxy-4-cyclopropoxy-3-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
2-Tert-butoxy-4-cyclopropoxy-3-methylpyridine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Tert-butoxy-4-cyclopropoxy-3-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Tert-butoxy-3-cyclopropoxy-4-methylpyridine: Similar in structure but with different positioning of functional groups.
2-Tert-butoxy-4-cyclopropoxy-3-ethylpyridine: Similar but with an ethyl group instead of a methyl group.
Uniqueness
2-Tert-butoxy-4-cyclopropoxy-3-methylpyridine is unique due to its specific combination of tert-butoxy and cyclopropoxy groups attached to the methylpyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C13H19NO2 |
|---|---|
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
4-cyclopropyloxy-3-methyl-2-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C13H19NO2/c1-9-11(15-10-5-6-10)7-8-14-12(9)16-13(2,3)4/h7-8,10H,5-6H2,1-4H3 |
Clé InChI |
BQBJQNSJSBIZPH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CN=C1OC(C)(C)C)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



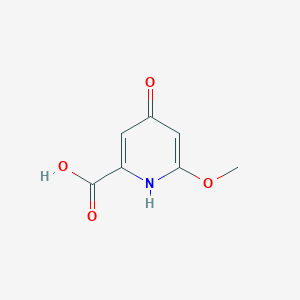





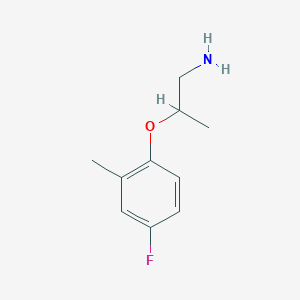



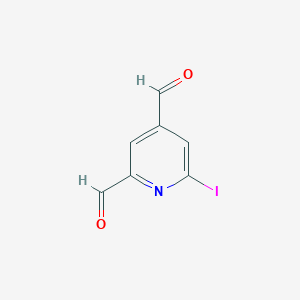
![(2S)-2-[(Tert-butoxycarbonyl)amino]-3-(1H-indol-3-YL)-2-methylpropanoic acid](/img/structure/B14848513.png)
